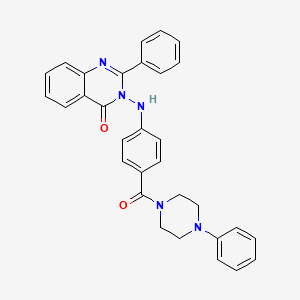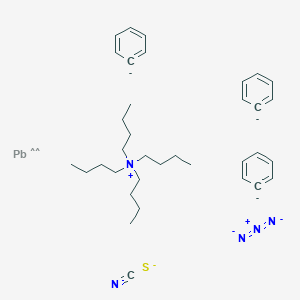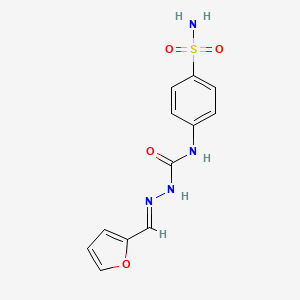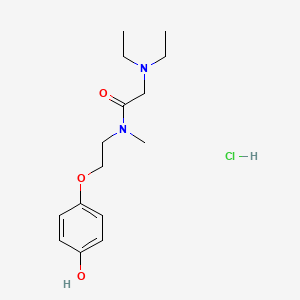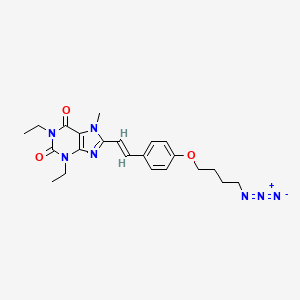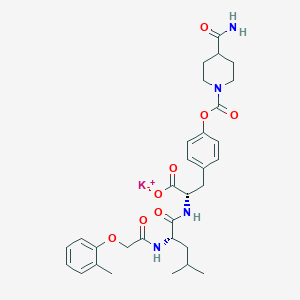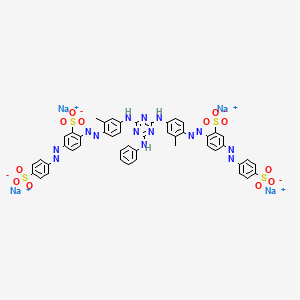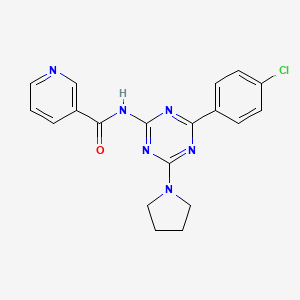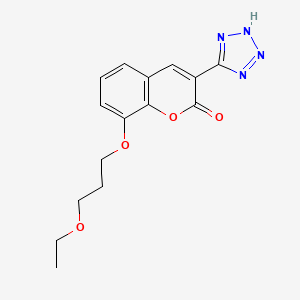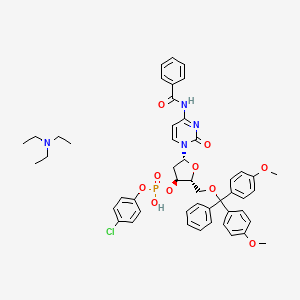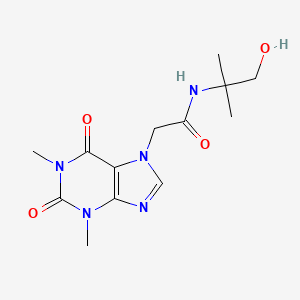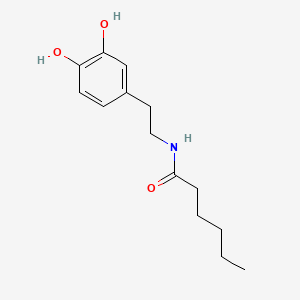
N-Caproyl dopamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Caproyl dopamine, also known as N-caproyl-L-prolyl-L-tyrosine methyl ester, is a compound that has garnered significant interest in the scientific community due to its potential neuroleptic and neuroprotective properties. This compound is a derivative of dopamine, a well-known neurotransmitter involved in various physiological processes, including motor control, motivation, and reward.
Méthodes De Préparation
The synthesis of N-caproyl dopamine involves a multi-step process. One of the scalable synthetic methods includes the following steps :
Preparation of Caproic Acid Chloride: Caproic acid is reacted with thionyl chloride to form caproic acid chloride.
Schotten–Baumann Acylation: L-proline is acylated with the prepared caproic acid chloride.
Esterification of L-Tyrosine: L-tyrosine is esterified in methanol in the presence of thionyl chloride.
Condensation Reaction: The final step involves the condensation of the carboxylate group of the acylated L-proline with the amine group of the esterified L-tyrosine using isobutylchloroformate in dimethylformamide (DMF).
Analyse Des Réactions Chimiques
N-caproyl dopamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are reactive intermediates.
Reduction: The compound can be reduced to form catechols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used. The reactions typically occur under mild to moderate conditions.
Major Products: The major products formed include quinones, catechols, and substituted aromatic compounds.
Applications De Recherche Scientifique
N-caproyl dopamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various dopamine derivatives.
Biology: The compound is studied for its role in modulating dopamine metabolism and synthesis in the brain.
Medicine: It has potential therapeutic applications as a neuroleptic and neuroprotective agent.
Mécanisme D'action
The mechanism of action of N-caproyl dopamine involves its interaction with the dopaminergic system. It increases the levels of dopamine and its metabolites, such as homovanillic acid and dioxyphenylalanine, in the brain. This stimulation of dopamine turnover is similar to the effects of atypical neuroleptics and neurotensin . The compound targets dopamine receptors and modulates various signaling pathways involved in neuroprotection and neuroleptic activity .
Comparaison Avec Des Composés Similaires
N-caproyl dopamine is unique compared to other dopamine derivatives due to its specific structure and pharmacological properties. Similar compounds include:
N-caproyl-L-prolyl-L-tyrosine: A metabolite of this compound with similar neuroleptic activity.
Dopamine: The parent compound, which is a key neurotransmitter in the brain.
Polydopamine: A polymer formed from dopamine, used in various material science applications.
This compound stands out due to its enhanced stability and specific neuroleptic effects, making it a promising candidate for further research and development.
Propriétés
Numéro CAS |
930050-18-3 |
|---|---|
Formule moléculaire |
C14H21NO3 |
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
N-[2-(3,4-dihydroxyphenyl)ethyl]hexanamide |
InChI |
InChI=1S/C14H21NO3/c1-2-3-4-5-14(18)15-9-8-11-6-7-12(16)13(17)10-11/h6-7,10,16-17H,2-5,8-9H2,1H3,(H,15,18) |
Clé InChI |
ODJNGBZDRBDOLJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)NCCC1=CC(=C(C=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


